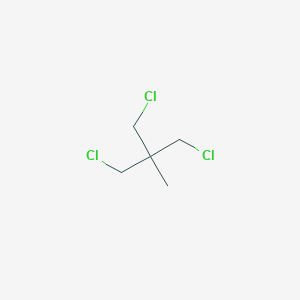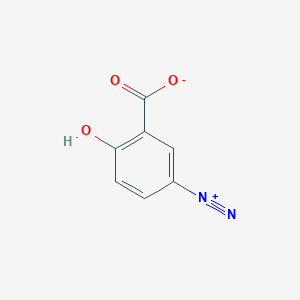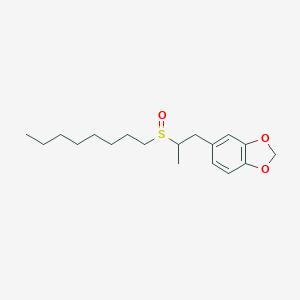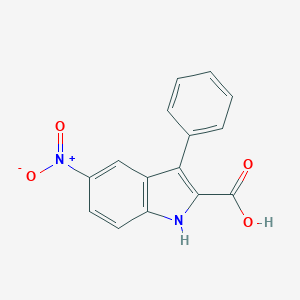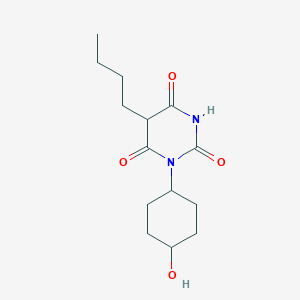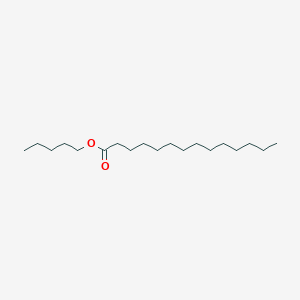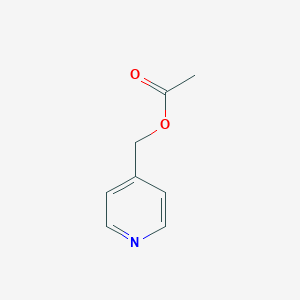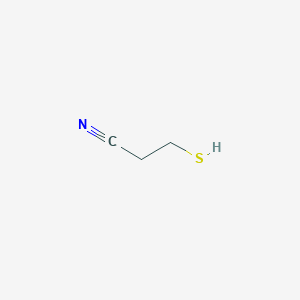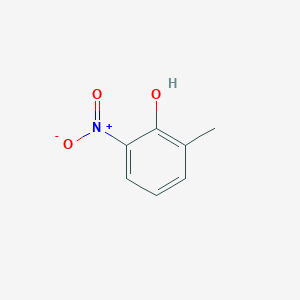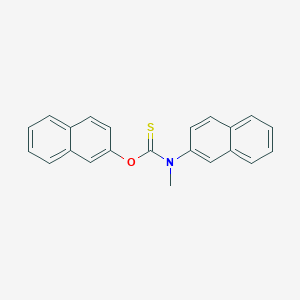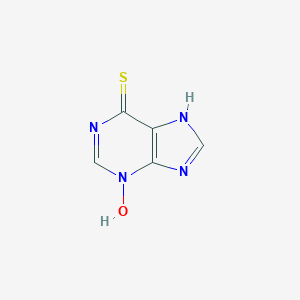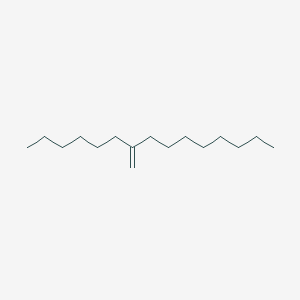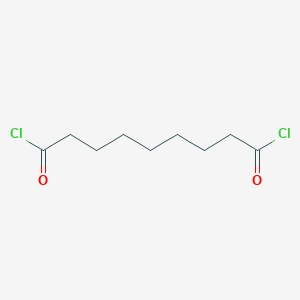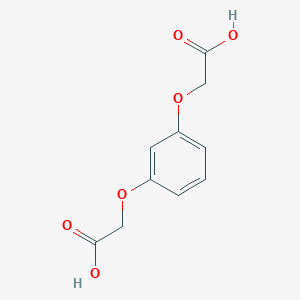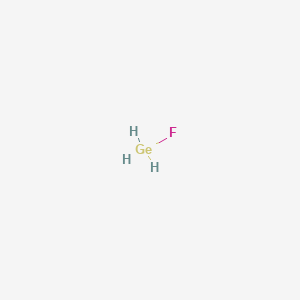
Fluorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorogermane is a chemical compound that is composed of fluorine and germanium. It is a colorless gas that is highly reactive and has a pungent odor. Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas.
Mechanism Of Action
Fluorogermane is highly reactive due to the presence of the fluorine atom. It can react with a variety of other chemical compounds, including water, alcohols, and amines. The reaction of Fluorogermane with water produces hydrofluoric acid and germanium dioxide. The reaction with alcohols and amines produces alkyl and amine derivatives of germanium.
Biochemical And Physiological Effects
Fluorogermane is a highly toxic gas and can cause severe respiratory problems if inhaled. It can also cause skin and eye irritation upon contact. The compound is not known to have any significant biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
Fluorogermane is a highly reactive compound that can be used as a catalyst in chemical reactions. It is also useful in the synthesis of other chemical compounds. However, the compound is highly toxic and requires special handling and storage procedures. The low yield of Fluorogermane during the synthesis process is also a limitation.
Future Directions
There are several future directions for the study of Fluorogermane. One direction is the development of new and more efficient methods of synthesis. Another direction is the study of the reactivity of Fluorogermane with other chemical compounds. The use of Fluorogermane in the production of electronic devices and semiconductors is also an area of future research. Additionally, the study of the toxicity of Fluorogermane and its effects on the environment is an important area of research.
Conclusion:
In conclusion, Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fluorogermane have been discussed in this paper. Further research is needed to explore the potential applications of Fluorogermane and its impact on the environment.
Synthesis Methods
Fluorogermane can be synthesized by reacting germanium tetrafluoride with hydrogen gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Fluorogermane is low. Another method of synthesis involves the reaction of germanium dioxide with hydrofluoric acid. The reaction produces Fluorogermane as a gas, which can be collected and purified.
Scientific Research Applications
Fluorogermane has found applications in various scientific research areas. It is used in the synthesis of other chemical compounds, and it has been found to be an effective catalyst in some chemical reactions. Fluorogermane is also used in the production of semiconductors and other electronic devices. It has been found to be useful in the study of the structure and properties of materials.
properties
CAS RN |
14929-46-5 |
|---|---|
Product Name |
Fluorogermane |
Molecular Formula |
FGe FGeH3 |
Molecular Weight |
94.65 g/mol |
IUPAC Name |
fluorogermane |
InChI |
InChI=1S/FGeH3/c1-2/h2H3 |
InChI Key |
BCQKCDCVNZQJKN-UHFFFAOYSA-N |
SMILES |
F[GeH3] |
Canonical SMILES |
F[GeH3] |
Other CAS RN |
14929-46-5 |
synonyms |
Germanium monofluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



